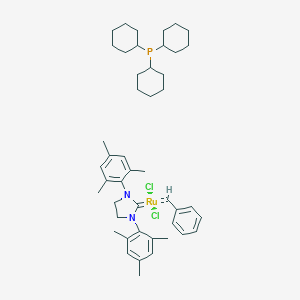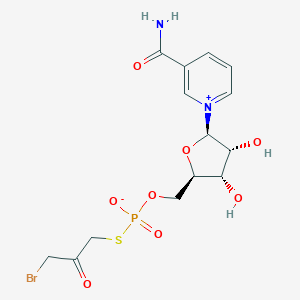![molecular formula C36H66O10 B123297 Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate CAS No. 149607-81-8](/img/structure/B123297.png)
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate, also known as Bis-MPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is not fully understood, but it is believed to be related to its chemical structure. Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has two hydroxyl groups and two carboxylic acid groups, which can form hydrogen bonds with other molecules. This property allows Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate to interact with other molecules in a specific way, which can affect its biological activity.
Biochemische Und Physiologische Effekte
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate can enhance the stability and efficacy of drugs, improve the mechanical properties of polymers, and promote cell growth and tissue regeneration. However, more research is needed to fully understand the biochemical and physiological effects of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is its versatility and ease of modification. Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate can be easily modified to introduce different functional groups, which can alter its properties and applications. However, one of the limitations of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is its high cost and complexity of synthesis, which can make it difficult to scale up for industrial applications.
Zukünftige Richtungen
There are many future directions for research on Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate. One area of interest is the development of new drug delivery systems using Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate-based polymers. Another area of interest is the use of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate in tissue engineering to create scaffolds with improved mechanical and biological properties. Additionally, research is needed to better understand the mechanism of action of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate and its potential applications in other fields such as catalysis and energy storage.
Conclusion:
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate, or Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate, is a synthetic compound that has potential applications in various fields such as drug delivery, tissue engineering, and polymer science. The synthesis of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is a complex process that requires careful control of reaction conditions. Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has low toxicity and biocompatibility, making it a promising candidate for biomedical applications. However, more research is needed to fully understand the biochemical and physiological effects of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate and its potential applications in other fields.
Synthesemethoden
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate can be synthesized through a multistep reaction process. The first step involves the reaction of glycerol with dodecanoic acid to form a monoester. The monoester is then reacted with 2-hydroxypropyl acrylate to form a diester. Finally, the diester is reacted with succinic anhydride to form Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate. The synthesis of Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been studied for its potential applications in various fields such as drug delivery, tissue engineering, and polymer science. In drug delivery, Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been used as a building block for the synthesis of polymeric nanoparticles that can encapsulate and deliver drugs to specific targets in the body. In tissue engineering, Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been used to synthesize biodegradable polymers that can be used as scaffolds for cell growth and tissue regeneration. In polymer science, Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate has been used to synthesize high-performance polymers with unique mechanical and thermal properties.
Eigenschaften
CAS-Nummer |
149607-81-8 |
|---|---|
Produktname |
Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate |
Molekularformel |
C36H66O10 |
Molekulargewicht |
658.9 g/mol |
IUPAC-Name |
bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate |
InChI |
InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-23-33(39)43-27-31(37)29-45-35(41)25-21-22-26-36(42)46-30-32(38)28-44-34(40)24-20-18-16-14-12-10-8-6-4-2/h31-32,37-38H,3-30H2,1-2H3 |
InChI-Schlüssel |
KNXCRXVEYZHQEA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



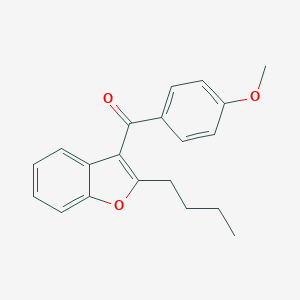


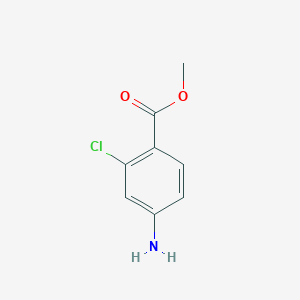
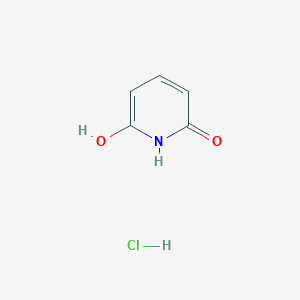
![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)


![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

